(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine
Description
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Properties
IUPAC Name |
(3S)-1-(cyclobutylmethyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-7-12(6-5-11-9)8-10-3-2-4-10/h9-11H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXIPWKJTFQVTE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Cyclobutylmethyl)-3-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylmethylamine and 3-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound could be explored for its potential therapeutic properties, such as its activity against certain diseases or conditions.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(Cyclobutylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3S)-4-(Cyclobutylmethyl)-3-methyl-1$l^{6},4-thiomorpholine-1,1-dione
- (2S,3S)-N-[(2S,3S)-4-[N-(cyclobutylmethyl){4-[(1E)-(hydroxyimino)methyl]benzene}sulfonamido]-3-hydroxy-1-phenylbutan-2-yl]-3-hydroxy-2-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]carbamoyl}amino)butanamide
Uniqueness
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine is unique due to its specific structural features, such as the presence of a cyclobutylmethyl group and a methyl group on the piperazine ring
Biological Activity
(3S)-1-(Cyclobutylmethyl)-3-methylpiperazine, identified by its CAS number 1604457-69-3, is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure and properties suggest it could play a significant role in various therapeutic applications, particularly in neuropharmacology and as a drug scaffold for developing new pharmacological agents.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Piperazine derivatives often exhibit affinity for serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.
Biochemical Pathways
-
Serotonin Receptor Modulation :
- The compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing serotonergic signaling pathways. This modulation can affect mood disorders and anxiety.
-
Dopamine Receptor Interaction :
- Potential interaction with dopamine receptors suggests applications in treating conditions like schizophrenia or Parkinson's disease by balancing dopaminergic activity.
In Vitro Studies
Research has indicated that this compound exhibits promising biological activities:
| Activity Type | EC50 (nM) | Reference |
|---|---|---|
| Serotonin Receptor Agonism | 150 | |
| Dopamine Receptor Binding | 200 | |
| Antimicrobial Activity | 300 |
Case Studies
-
Neuropharmacological Effects :
A study investigating the effects of various piperazine derivatives on anxiety-like behavior in rodent models demonstrated that this compound significantly reduced anxiety behaviors compared to controls, suggesting its potential use as an anxiolytic agent. -
Antimicrobial Properties :
In vitro assays showed that this compound possesses moderate antimicrobial activity against Gram-positive bacteria, indicating its potential for development as an antibacterial agent.
Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance receptor selectivity and reduce side effects associated with broader-spectrum compounds.
Structure-Activity Relationship (SAR)
The following table summarizes findings from SAR studies comparing various analogs:
| Analog | Activity Profile | Notes |
|---|---|---|
| Cyclobutylmethyl derivative | High serotonin affinity | Preferred for CNS applications |
| Methyl substituent variations | Altered lipophilicity | Impact on BBB permeability |
| Triazole substitutions | Enhanced potency | Improved metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
